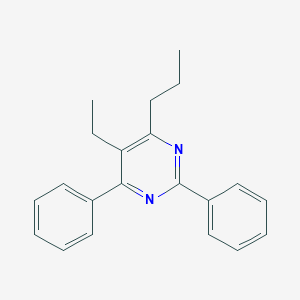
5-Ethyl-2,4-diphenyl-6-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2,4-diphenyl-6-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological systems and have significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two phenyl groups, an ethyl group, and a propyl group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids or other catalysts under reflux conditions to yield the desired pyrimidine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: 5-Ethyl-2,4-diphenyl-6-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in medicinal chemistry and material science .
科学的研究の応用
5-Ethyl-2,4-diphenyl-6-propylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .
類似化合物との比較
2,4-Diphenyl-1,3-oxazoline: Known for its acaricidal activity and used in agricultural applications.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Studied for its potential as a thymidylate synthase inhibitor.
Uniqueness: 5-Ethyl-2,4-diphenyl-6-propylpyrimidine stands out due to its unique combination of phenyl, ethyl, and propyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H22N2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
5-ethyl-2,4-diphenyl-6-propylpyrimidine |
InChI |
InChI=1S/C21H22N2/c1-3-11-19-18(4-2)20(16-12-7-5-8-13-16)23-21(22-19)17-14-9-6-10-15-17/h5-10,12-15H,3-4,11H2,1-2H3 |
InChIキー |
ZBJKSCRKMPYOEX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















